7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

Catalog No.
S12536788
CAS No.
M.F
C13H15BrN2
M. Wt
279.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

Product Name

7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

IUPAC Name

4-bromo-2-cyclohexyl-1H-benzimidazole

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

InChI

InChI=1S/C13H15BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)

InChI Key

JZYBRYIRSBDUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=CC=C3Br

7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by a fused benzene and imidazole ring structure, with a bromine substituent at the 7-position and a cyclohexyl group at the 2-position. Its molecular formula is C13H14BrN2, and it belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom can significantly influence the compound's chemical reactivity and biological properties, making it a subject of interest in various research fields.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation: This may introduce additional functional groups into the molecule.
  • Reduction: Reductive processes can modify the imidazole ring or other functional groups.

Common reagents for these reactions include lithium aluminum hydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The specific products depend on the reaction conditions and reagents used.

The biological activity of 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole has been explored in various studies. Compounds in the benzimidazole family are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The introduction of the bromine substituent may enhance its interaction with biological targets, potentially increasing efficacy against certain pathogens or cancer cells. For instance, brominated benzimidazoles have shown increased antimicrobial activity compared to their non-brominated counterparts .

The synthesis of 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-cyclohexylbenzene derivatives, cyclization can be facilitated under acidic or basic conditions.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide in the presence of suitable solvents.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times.

These methods can be optimized based on desired yields and purity levels.

7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole has potential applications in:

  • Pharmaceuticals: As a lead compound or intermediate in drug development due to its biological activity.
  • Material Science: Its unique structure may contribute to novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use as a pesticide or fungicide due to its antimicrobial properties.

Interaction studies involving 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies often employ techniques like molecular docking simulations and in vitro assays to assess how well the compound interacts with specific proteins or nucleic acids. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-cyclohexyl-1H-benzo[d]imidazoleChlorine at the 5-positionDifferent halogen may affect reactivity
5-Fluoro-2-cyclohexyl-1H-benzo[d]imidazoleFluorine instead of bromineFluorine's electronegativity alters interactions
5-Bromo-2-cyclohexyl-1H-benzo[d]imidazoleBromine at the 5-positionSimilar halogen but different position
2-CyclohexylbenzimidazoleLacks halogen substitutionSimpler structure with potentially different activity

Uniqueness

The uniqueness of 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole lies in its specific combination of a cyclohexyl group and a bromine substituent at the 7-position, which may enhance its biological activity compared to other benzimidazoles. This unique combination allows it to interact differently with biological targets, potentially leading to novel therapeutic effects not observed in similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

278.04186 g/mol

Monoisotopic Mass

278.04186 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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